3-{4-[(1,3,4-Oxadiazol-2-yl)methyl]piperazin-1-yl}-6-(pyridin-2-yl)pyridazine
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Overview
Description
3-{4-[(1,3,4-Oxadiazol-2-yl)methyl]piperazin-1-yl}-6-(pyridin-2-yl)pyridazine is a heterocyclic compound that contains multiple nitrogen atoms within its structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of the oxadiazole ring, along with the pyridazinyl and piperazinyl moieties, contributes to its unique chemical properties and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(1,3,4-Oxadiazol-2-yl)methyl]piperazin-1-yl}-6-(pyridin-2-yl)pyridazine typically involves multi-step procedures. One common approach includes the following steps:
Formation of the Pyridazinyl Intermediate: The initial step involves the synthesis of the pyridazinyl intermediate. This can be achieved by reacting 2-chloropyridine with hydrazine hydrate under reflux conditions to form 6-pyridin-2-ylpyridazine.
Piperazinyl Substitution: The pyridazinyl intermediate is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, to form the 4-(6-pyridin-2-ylpyridazin-3-yl)piperazine.
Oxadiazole Formation: The final step involves the cyclization of the piperazinyl intermediate with an appropriate carboxylic acid derivative, such as ethyl chloroformate, under reflux conditions to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-{4-[(1,3,4-Oxadiazol-2-yl)methyl]piperazin-1-yl}-6-(pyridin-2-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new alkyl or acyl groups.
Scientific Research Applications
3-{4-[(1,3,4-Oxadiazol-2-yl)methyl]piperazin-1-yl}-6-(pyridin-2-yl)pyridazine has been explored for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as a lead molecule for the development of new drugs targeting various diseases, including cancer, bacterial infections, and neurological disorders.
Biological Studies: It has been used in studies to understand its interactions with biological targets, such as enzymes and receptors, to elucidate its mechanism of action.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{4-[(1,3,4-Oxadiazol-2-yl)methyl]piperazin-1-yl}-6-(pyridin-2-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that regulate cellular functions .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound contains a piperazinyl moiety similar to 3-{4-[(1,3,4-Oxadiazol-2-yl)methyl]piperazin-1-yl}-6-(pyridin-2-yl)pyridazine and has been studied for its antibacterial activity.
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazole: This compound also features a piperazinyl group and has been investigated for its potential as an alpha1-adrenergic receptor antagonist.
Uniqueness
The uniqueness of this compound lies in its combination of the oxadiazole ring with the pyridazinyl and piperazinyl moieties. This unique structure contributes to its diverse biological activities and potential therapeutic applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-[[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7O/c1-2-6-17-13(3-1)14-4-5-15(20-19-14)23-9-7-22(8-10-23)11-16-21-18-12-24-16/h1-6,12H,7-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLMPZZQDUZRPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=CO2)C3=NN=C(C=C3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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